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molecular formula C11H6Cl4N2O B8434319 2',4,4',5-Tetrachloropyrrole-2-carboxanilide

2',4,4',5-Tetrachloropyrrole-2-carboxanilide

Cat. No. B8434319
M. Wt: 324.0 g/mol
InChI Key: CKGDPASOLKHYAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04084051

Procedure details

4,5-Dichloropyrrole-2-carboxylic acid (10 g., 0.056 mole) was converted to the corresponding acid chloride by reaction with 15 ml. of thionyl chloride, and the acid chloride dissolved in 25 ml. of benzene was reacted with 9.2 g. (0.057 mole) of 2,4-dichloroaniline in 50 ml. of pyridine using the procedure described above in Example 3. The product was recrystallized from an ethyl acetate/ethanol mixture to give 10.0 of 2',4,4',5-tetrachloropyrrole-2-carboxanilide, m.p. 262°-264° C.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.057 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:8]([OH:10])=O)[NH:5][C:6]=1[Cl:7].S(Cl)(Cl)=O.C1C=CC=CC=1.[Cl:21][C:22]1[CH:28]=[C:27]([Cl:29])[CH:26]=[CH:25][C:23]=1[NH2:24]>N1C=CC=CC=1>[Cl:21][C:22]1[CH:28]=[C:27]([Cl:29])[CH:26]=[CH:25][C:23]=1[NH:24][C:8]([C:4]1[NH:5][C:6]([Cl:7])=[C:2]([Cl:1])[CH:3]=1)=[O:10]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC=1C=C(NC1Cl)C(=O)O
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Step Four
Name
Quantity
0.057 mol
Type
reactant
Smiles
ClC1=C(N)C=CC(=C1)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was recrystallized from an ethyl acetate/ethanol mixture

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC1=C(NC(=O)C=2NC(=C(C2)Cl)Cl)C=CC(=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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